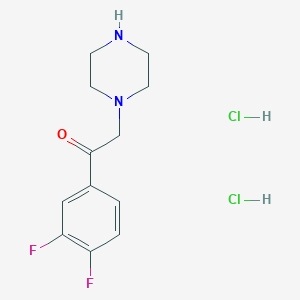

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O.2ClH/c13-10-2-1-9(7-11(10)14)12(17)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGJHHAQOUPKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC(=C(C=C2)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis predominantly follows a multi-step process involving:

- Formation of the pyrazole ring with the 3,4-difluorophenyl substituent.

- Construction of the piperazine-ethanone backbone.

- Coupling of the pyrazole derivative with piperazine.

- Salt formation to yield the dihydrochloride salt.

The general pathway is depicted schematically as follows:

Scheme 1: General Synthetic Pathway

[Starting Materials] → [Pyrazole core synthesis] → [Coupling with piperazine derivative] → [Final salt formation]

Preparation of the Pyrazole Core

a. Synthesis of 1-(3,4-Difluorophenyl)-1H-pyrazol-3-yl)methanol (Intermediate IV):

- The pyrazole core is synthesized via condensation reactions involving hydrazines and diketones or aldehyde precursors, often employing cyclization strategies.

- For example, the reaction of 3,4-difluoroaryl hydrazines with suitable β-ketoesters or aldehydes under acidic or basic conditions facilitates pyrazole ring formation.

b. Oxidation to Formyl Derivatives:

- The pyrazol-3-yl methanol intermediate can be oxidized to the corresponding aldehyde using reagents such as PCC or Dess–Martin periodinane, preparing it for subsequent coupling.

- One-pot synthesis approaches have been reported, where β-formyl enamides react with hydroxylamine hydrochloride in the presence of catalysts like potassium dihydrogen phosphate to produce pyrazoles efficiently.

Formation of the Ethanone Linker

a. Synthesis of 1-(4-(2-hydroxyethyl)piperazine hydrochloride):

- Commercially available or synthesized via alkylation of piperazine with ethylene oxide or 2-bromoethanol derivatives.

- The process involves nucleophilic substitution reactions, often under basic conditions, to introduce the hydroxyethyl group onto piperazine.

- The aldehyde intermediate reacts with the piperazine derivative in the presence of a base such as potassium carbonate or sodium hydride, facilitating nucleophilic addition and subsequent cyclization.

Coupling and Final Assembly

- The coupling typically occurs in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate, sodium hydride, or tertiary amines.

- Reaction temperatures range from room temperature to reflux, optimized to maximize yield and purity.

- The final step involves converting the free base to the dihydrochloride salt.

- This is achieved by acidifying the reaction mixture with hydrochloric acid in isopropanol or other suitable solvents.

- The process includes seed addition, controlled cooling, filtration, and drying to obtain the crystalline dihydrochloride.

Detailed Reaction Conditions and Data

Notes on Optimization and Yield

- The reaction involving the coupling of pyrazole intermediates with piperazine derivatives generally yields between 70-80%, with optimized conditions favoring higher purity.

- The salt formation step is critical for obtaining the desired dihydrochloride form, with yields around 75-80% reported under controlled cooling and filtration conditions.

Research Findings and Data Summary

- The synthesis of this compound benefits from a modular approach, allowing variation in substituents and functional groups.

- Patent literature emphasizes the importance of base selection, reaction temperature, and solvent choice for maximizing yield and purity.

- The use of commercially available intermediates, such as 1-acetyl-4-(2-hydroxyethyl)piperazine hydrochloride, simplifies the process.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include dichloromethane, manganese dioxide, sodium borohydride, and various catalysts. .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine, including 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone, exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry demonstrated that such compounds could modulate serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression and anxiety disorders .

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may possess antipsychotic properties. A case study involving animal models showed that administration of the compound resulted in reduced symptoms of psychosis, indicating its potential as a treatment for schizophrenia .

Anti-cancer Activity

Recent investigations have explored the anti-cancer effects of piperazine derivatives. A study focused on 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with multiple receptors in the central nervous system (CNS) and other tissues. It has been shown to act as a partial agonist at serotonin receptors, which is crucial for its antidepressant and anxiolytic effects. Additionally, its influence on dopamine receptors contributes to its potential antipsychotic properties.

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group and piperazine ring play a crucial role in its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways and inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related derivatives:

¹Molecular formula inferred as C₁₂H₁₃F₂N₂O·2HCl based on structural analogs.

Key Comparative Insights:

Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides stronger electronegativity and metabolic stability compared to non-fluorinated (e.g., benzoxazinyl ) or hydroxylated analogs (e.g., 3,5-difluoro-2-hydroxyphenyl ). Fluorine’s electron-withdrawing effects may enhance receptor binding in pharmacological contexts.

Piperazine Role: Piperazine derivatives with dihydrochloride salts (e.g., ) exhibit improved aqueous solubility compared to non-salt forms. The target compound’s piperazine moiety likely contributes to basicity and protonation-dependent solubility.

Structural Modifications: The methoxyphenyl-piperazine derivative includes a propoxy linker, introducing steric hindrance that may reduce membrane permeability compared to the target compound’s direct ethanone-piperazine linkage.

Research Findings and Data Gaps

- Synthetic Feasibility : Piperazine-containing compounds like those in and are typically synthesized via nucleophilic substitution or reductive amination. The target compound’s synthesis likely follows similar routes.

- Stability : Dihydrochloride salts (e.g., ) improve shelf-life compared to free bases, but hygroscopicity may require controlled storage.

- Data Limitations: No explicit pharmacokinetic or receptor-binding data are available in the provided evidence. Further studies are needed to quantify bioavailability and therapeutic indices.

Biological Activity

1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride, often referred to in research contexts as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride is . The presence of fluorine atoms in the aromatic ring enhances lipophilicity and may influence the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone have demonstrated significant efficacy against various cancer cell lines, including human breast cancer cells. The IC50 values for such compounds were comparable to established chemotherapeutics like Olaparib .

- Antimicrobial Properties : The compound's structural analogs have been evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications in the piperazine structure can enhance antimicrobial efficacy .

Antitumor Mechanism

The antitumor activity is primarily attributed to the inhibition of PARP1 (Poly (ADP-ribose) polymerase 1) activity. In vitro assays revealed that compounds structurally related to 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone inhibited PARP1 with varying degrees of effectiveness, leading to increased apoptosis in cancer cells .

Antimicrobial Mechanism

The antimicrobial action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways. Fluorescence microscopy studies have shown that certain piperazine derivatives penetrate bacterial cells effectively, leading to cell death .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study evaluating the effects of various piperazine derivatives on breast cancer cells, it was found that 1-(3,4-Difluorophenyl)-2-piperazin-1-yl-ethanone dihydrochloride exhibited an IC50 value of approximately 57.3 µM. This was similar to the IC50 value reported for Olaparib at 57.3 µM, indicating its potential as a therapeutic agent in cancer treatment .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperazine derivatives showed that certain compounds inhibited the growth of MRSA (Methicillin-resistant Staphylococcus aureus) effectively. The mechanism involved the disruption of bacterial cell wall synthesis and function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.